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Compound of Interest

Compound Name: 5-Bromo-2,3-dimethyl-2H-indazole

Cat. No.: B1279461 Get Quote

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-2,3-dimethyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

and synthesis of 5-Bromo-2,3-dimethyl-2H-indazole. This compound belongs to the indazole

class of nitrogen-containing heterocyclic molecules, which are recognized as "privileged

scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[1] This

document collates available data to serve as a foundational resource for researchers engaged

in drug discovery and development involving indazole derivatives.

Molecular Identity and Physicochemical Properties
5-Bromo-2,3-dimethyl-2H-indazole is a substituted indazole with a bromine atom at the 5-

position and two methyl groups at the N-2 and C-3 positions of the indazole core. The "2H"

designation indicates that the substituent on the pyrazole ring nitrogen is at position 2, which is

a key structural feature influencing the molecule's spatial arrangement and chemical properties.

The compound is commercially available as a highly purified solid and requires storage at low

temperatures (-20°C) to ensure stability.[2] Specific experimental data on properties such as

melting point and solubility are not widely published.
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Property Data Reference

IUPAC Name 5-bromo-2,3-dimethylindazole [3]

CAS Number 878064-16-5 [2][3]

Molecular Formula C₉H₉BrN₂ [2][3]

Molecular Weight 225.09 g/mol [2]

Canonical SMILES
CC1=C2C=C(Br)C=CC2=NN1

C
[3]

InChI Key
USVKOVKNBREERF-

UHFFFAOYSA-N
[3]

Physical Form Highly Purified Solid [2]

Storage Store at -20°C [2]

Synthesis Protocols
While a specific, peer-reviewed synthesis protocol for 5-Bromo-2,3-dimethyl-2H-indazole is

not detailed in the available literature, a logical synthetic route can be constructed based on

established methods for 2H-indazole synthesis. A prevalent and robust method is the one-pot,

three-component reaction catalyzed by copper, which efficiently forms the 2H-indazole core.[1]

Proposed Synthetic Pathway
A plausible synthesis would involve the N-methylation of 5-bromo-3-methyl-1H-indazole.

Alternatively, a multi-component approach starting from a corresponding brominated

benzaldehyde could be employed. Below is a detailed, generalized protocol for the synthesis of

a 2-substituted-2H-indazole, which can be adapted for this specific target molecule.

Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of 2-Substituted-2H-

Indazoles[1][4]

This protocol describes a general method for synthesizing the 2H-indazole scaffold.

Materials:
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Appropriate 2-Bromobenzaldehyde derivative (e.g., 2,5-dibromobenzaldehyde as a

precursor)

Primary amine (e.g., Methylamine)

Sodium Azide (NaN₃)

Copper(I) Iodide (CuI)

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

Anhydrous Dimethyl Sulfoxide (DMSO)

Ethyl acetate

Brine solution

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add

the 2-bromobenzaldehyde derivative (1.0 mmol), the primary amine (1.2 mmol), sodium

azide (2.0 mmol), copper(I) iodide (0.1 mmol), and TMEDA (0.1 mmol).

Add anhydrous DMSO (5 mL) to the flask to dissolve and suspend the reagents.

Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Reaction

progress should be monitored by Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature.

Pour the reaction mixture into water (50 mL) and perform an extraction with ethyl acetate (3

x 30 mL).
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Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMSO and

salts.

Dry the organic layer over anhydrous sodium sulfate and filter.

Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the crude product by silica gel column chromatography using an appropriate eluent

system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-substituted-2H-

indazole.

(Note: Subsequent methylation at the C-3 position would be required if not already present in

the starting materials to yield the final target compound.)
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General workflow for copper-catalyzed 2H-indazole synthesis.

Structural Characterization
Detailed experimental spectroscopic and crystallographic data for 5-Bromo-2,3-dimethyl-2H-
indazole are not available in the public domain. Characterization of this molecule would rely on

standard analytical techniques.

Spectroscopic Data (Predicted)
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While experimental spectra are unavailable, the following table summarizes the predicted

chemical shifts and characteristics expected from ¹H NMR, ¹³C NMR, and Mass Spectrometry

analyses. These predictions are based on established principles and data from structurally

similar indazole compounds.[5][6]

Technique Predicted Data / Expected Observations

¹H NMR

- Two singlets in the aliphatic region (2.0-4.0

ppm) corresponding to the two methyl groups

(N-CH₃ and C-CH₃).- Three distinct signals in

the aromatic region (7.0-8.0 ppm) for the

protons on the benzene ring, likely showing

doublet and doublet-of-doublets splitting

patterns characteristic of a 1,2,4-trisubstituted

benzene ring.

¹³C NMR

- Two signals in the aliphatic region (< 40 ppm)

for the methyl carbons.- Multiple signals in the

aromatic/heterocyclic region (110-150 ppm)

corresponding to the nine carbons of the

indazole core. The carbon attached to bromine

would be shifted downfield.

Mass Spec.

- A characteristic isotopic pattern for the

molecular ion peak (M⁺) due to the presence of

one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio),

appearing at m/z 224 and 226.

Crystallographic Data
As of this writing, the crystal structure of 5-Bromo-2,3-dimethyl-2H-indazole has not been

deposited in public crystallographic databases. Therefore, experimental data on bond lengths,

bond angles, and solid-state conformation are not available. X-ray crystallography would be

required to definitively determine these parameters.

Biological Context and Potential Applications
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Indazole-containing derivatives are of significant interest in medicinal chemistry due to their

wide array of biological activities.[7][8] The indazole scaffold is a key component in several

FDA-approved drugs, including those for cancer and antiemetic applications.[1] While 5-
Bromo-2,3-dimethyl-2H-indazole has not been specifically evaluated in many public studies,

its structural motifs suggest potential for biological activity.

Anticancer Activity: Many substituted indazoles are potent inhibitors of various protein

kinases, which are crucial targets in oncology. The substitution pattern can be tuned to

achieve selectivity and potency.[7][9]

Antimicrobial Activity: The indazole nucleus is found in compounds with activity against

bacteria, fungi, and protozoa. Some derivatives have been shown to act as DNA gyrase

inhibitors.[6][8]

Anti-inflammatory Activity: Certain indazole derivatives have demonstrated anti-inflammatory

properties, including the inhibition of enzymes like cyclooxygenase-2 (COX-2).[6]

The presence of a bromine atom at the 5-position provides a handle for further synthetic

modification, such as cross-coupling reactions (e.g., Suzuki, Heck), allowing for the creation of

diverse chemical libraries for screening.

Documented Biological Activities

Indazole Core Scaffold

Anticancer
(e.g., Kinase Inhibition)

Antimicrobial
(e.g., DNA Gyrase Inhibition)

Anti-inflammatory
(e.g., COX-2 Inhibition)

Other CNS & Metabolic
Activities
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Logical relationship of the indazole scaffold to its diverse bioactivities.

Conclusion
5-Bromo-2,3-dimethyl-2H-indazole is a synthetically accessible heterocyclic compound with

potential applications in drug discovery, stemming from the well-documented biological

activities of the indazole scaffold. This guide summarizes its core molecular and chemical

identity based on available data. A significant opportunity for future research lies in the full

experimental characterization of this molecule, including detailed spectroscopic analysis, X-ray

crystallography, and a systematic evaluation of its biological activity profile. Such data would be

invaluable for unlocking its full potential in medicinal chemistry programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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